molecular formula C29H24I4O4 B1611244 1-Iodo-4-[3-(4-iodophenoxy)-2,2-bis[(4-iodophenoxy)methyl]propoxy]benzene CAS No. 678187-25-2

1-Iodo-4-[3-(4-iodophenoxy)-2,2-bis[(4-iodophenoxy)methyl]propoxy]benzene

Cat. No.: B1611244
CAS No.: 678187-25-2
M. Wt: 944.1 g/mol
InChI Key: XLVSNAHEGJFBNA-UHFFFAOYSA-N
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Description

1-Iodo-4-[3-(4-iodophenoxy)-2,2-bis[(4-iodophenoxy)methyl]propoxy]benzene is a complex organic compound with the molecular formula C29H24I4O4 and a molecular weight of 944.1 g/mol. This compound is characterized by its multiple iodine atoms and phenoxy groups, making it a significant molecule in various chemical and industrial applications.

Preparation Methods

The synthesis of 1-Iodo-4-[3-(4-iodophenoxy)-2,2-bis[(4-iodophenoxy)methyl]propoxy]benzene involves multiple steps, typically starting with the iodination of phenol derivatives. The reaction conditions often require the use of iodine and a suitable oxidizing agent to introduce the iodine atoms into the phenol rings. Industrial production methods may involve the use of large-scale reactors and controlled environments to ensure the purity and yield of the final product .

Chemical Reactions Analysis

1-Iodo-4-[3-(4-iodophenoxy)-2,2-bis[(4-iodophenoxy)methyl]propoxy]benzene undergoes various chemical reactions, including:

    Substitution Reactions: The iodine atoms can be substituted with other functional groups using reagents like sodium hydroxide or potassium carbonate.

    Oxidation Reactions: The phenoxy groups can undergo oxidation to form quinones or other oxidized derivatives.

    Reduction Reactions: The compound can be reduced using agents like lithium aluminum hydride to form deiodinated products. Common reagents and conditions used in these reactions include strong bases, oxidizing agents, and reducing agents. .

Scientific Research Applications

1-Iodo-4-[3-(4-iodophenoxy)-2,2-bis[(4-iodophenoxy)methyl]propoxy]benzene has several scientific research applications:

    Chemistry: It is used as a reagent in organic synthesis to introduce iodine atoms into complex molecules.

    Biology: The compound can be used in radiolabeling studies due to its iodine content, which is useful in tracing and imaging studies.

    Industry: The compound is used in the production of advanced materials and as an intermediate in the synthesis of other complex organic molecules

Mechanism of Action

The mechanism of action of 1-Iodo-4-[3-(4-iodophenoxy)-2,2-bis[(4-iodophenoxy)methyl]propoxy]benzene involves its ability to interact with various molecular targets through its iodine atoms and phenoxy groups. These interactions can lead to the formation of covalent bonds with target molecules, altering their structure and function. The pathways involved may include oxidative stress, signal transduction, and enzyme inhibition .

Comparison with Similar Compounds

Similar compounds to 1-Iodo-4-[3-(4-iodophenoxy)-2,2-bis[(4-iodophenoxy)methyl]propoxy]benzene include:

    4-Iodo-1-phenoxybenzene: A simpler compound with a single iodine atom and phenoxy group.

    1-Iodo-4-(trifluoromethyl)benzene: Contains a trifluoromethyl group instead of multiple phenoxy groups.

    1-Bromo-4-(4-iodophenoxy)benzene: Similar structure but with a bromine atom instead of one of the iodine atoms . The uniqueness of this compound lies in its multiple iodine atoms and complex structure, which provide distinct chemical properties and reactivity.

Properties

IUPAC Name

1-iodo-4-[3-(4-iodophenoxy)-2,2-bis[(4-iodophenoxy)methyl]propoxy]benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H24I4O4/c30-21-1-9-25(10-2-21)34-17-29(18-35-26-11-3-22(31)4-12-26,19-36-27-13-5-23(32)6-14-27)20-37-28-15-7-24(33)8-16-28/h1-16H,17-20H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XLVSNAHEGJFBNA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1OCC(COC2=CC=C(C=C2)I)(COC3=CC=C(C=C3)I)COC4=CC=C(C=C4)I)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H24I4O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10477668
Record name AGN-PC-0NHST9
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10477668
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

944.1 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

678187-25-2
Record name AGN-PC-0NHST9
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10477668
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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